
1-Cyanopropyl dihexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanopropyl dihexyl phosphate is an organic compound with the molecular formula C16H32NO4P It is a phosphoric acid ester, specifically a dihexyl ester, with a cyanopropyl group attached to the phosphate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanopropyl dihexyl phosphate typically involves the reaction of dihexyl phosphoric acid with 1-cyanopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyanopropyl dihexyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the cyanopropyl group to other functional groups, such as amines.
Substitution: The phosphate ester can participate in substitution reactions, where the dihexyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while reduction can produce amines. Substitution reactions can result in a variety of alkyl or aryl phosphates .
Applications De Recherche Scientifique
1-Cyanopropyl dihexyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Mécanisme D'action
The mechanism of action of 1-Cyanopropyl dihexyl phosphate involves its interaction with specific molecular targets and pathways. The cyanopropyl group can interact with nucleophilic sites on biomolecules, while the phosphate ester can participate in phosphorylation reactions. These interactions can modulate biological processes and pathways, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyanopropyl dibutyl phosphate
- 1-Cyanopropyl dioctyl phosphate
- 1-Cyanopropyl diphenyl phosphate
Uniqueness
1-Cyanopropyl dihexyl phosphate is unique due to its specific alkyl chain length and the presence of the cyanopropyl group. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
143488-83-9 |
|---|---|
Formule moléculaire |
C16H32NO4P |
Poids moléculaire |
333.40 g/mol |
Nom IUPAC |
1-cyanopropyl dihexyl phosphate |
InChI |
InChI=1S/C16H32NO4P/c1-4-7-9-11-13-19-22(18,21-16(6-3)15-17)20-14-12-10-8-5-2/h16H,4-14H2,1-3H3 |
Clé InChI |
DTLLQICCPBWBNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOP(=O)(OCCCCCC)OC(CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


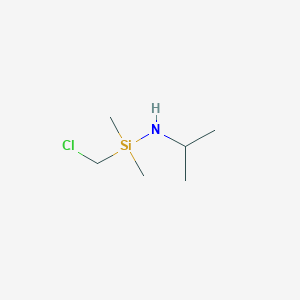

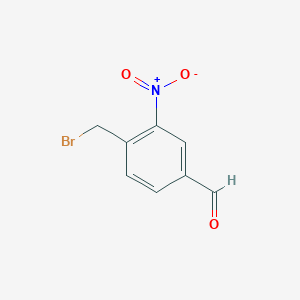
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)

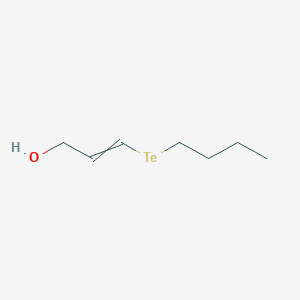
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
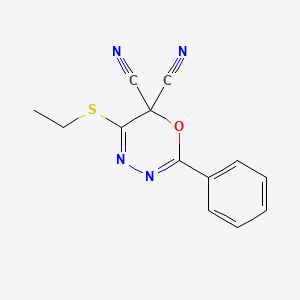
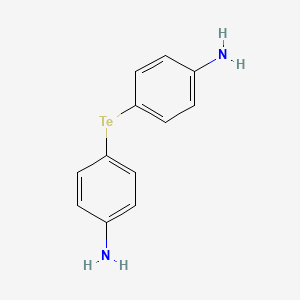

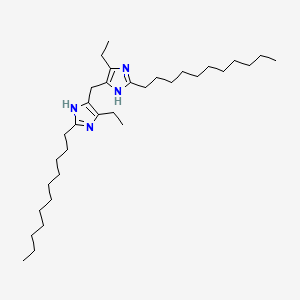

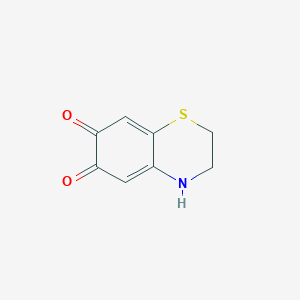
![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)
